methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
Brand Name: Vulcanchem
CAS No.: 847383-56-6
VCID: VC11877283
InChI: InChI=1S/C15H14FN5O3/c1-9(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)7-10-5-3-4-6-11(10)16/h3-6,8-9H,7H2,1-2H3
SMILES: CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F
Molecular Formula: C15H14FN5O3
Molecular Weight: 331.30 g/mol

methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate

CAS No.: 847383-56-6

Cat. No.: VC11877283

Molecular Formula: C15H14FN5O3

Molecular Weight: 331.30 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate - 847383-56-6

Specification

CAS No. 847383-56-6
Molecular Formula C15H14FN5O3
Molecular Weight 331.30 g/mol
IUPAC Name methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Standard InChI InChI=1S/C15H14FN5O3/c1-9(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)7-10-5-3-4-6-11(10)16/h3-6,8-9H,7H2,1-2H3
Standard InChI Key YZQTVCWVACIGTF-UHFFFAOYSA-N
SMILES CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F
Canonical SMILES CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F

Introduction

Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}propanoate is a complex organic compound featuring a triazolopyrimidine core, which is a common scaffold in medicinal chemistry due to its potential biological activities. This compound combines a fluorinated phenyl group with a specific triazolopyrimidine structure, suggesting potential applications in pharmaceutical research.

Synthesis and Chemical Reactivity

The synthesis of this compound would likely involve the formation of the triazolopyrimidine core followed by the introduction of the fluorinated phenyl group and the propanoate ester. The reactivity of this compound is influenced by the presence of the triazole and pyrimidine rings, which can participate in various chemical reactions to form new derivatives.

Biological Activities and Potential Applications

Compounds with triazole and pyrimidine rings have been studied for their antifungal, antibacterial, and other pharmacological properties . The specific biological activities of methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}propanoate would depend on its exact structure and the effects of the fluorinated phenyl group and propanoate ester on its interactions with biological targets.

Research Findings and Future Directions

While specific research findings on this exact compound are not available, related compounds have shown promise in medicinal chemistry. Further research into the synthesis, biological properties, and potential therapeutic applications of methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}propanoate could reveal significant opportunities in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator